![molecular formula C16H13ClO B2690615 (E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one CAS No. 1478988-74-7](/img/structure/B2690615.png)
(E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one
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Description
(E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one, commonly known as 4-chloro-2-methylphenylprop-2-en-1-one, is an organic compound belonging to the class of phenylprop-2-en-1-one compounds. This compound has been widely studied due to its potential applications in the fields of science and medicine.
Scientific Research Applications
- Relevance : Isothiocyanates have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Researchers use them as building blocks for drug development and chemical biology studies .
- Relevance : β-Lactams are essential structural motifs found in antibiotics and other bioactive compounds. Understanding their synthesis pathways contributes to drug design and synthetic chemistry .
- Relevance : Phosphorylation is crucial for regulating cellular processes, including signal transduction and enzyme activity. Researchers use phosphorodichloridates to modify biomolecules and study their functions .
- Relevance : Developing novel antimicrobial and antioxidant compounds is vital for combating infections and oxidative stress-related diseases. This compound contributes to such research .
- Relevance : Understanding its effects on tumor cells and potential mechanisms of action can lead to the development of targeted therapies for cancer treatment .
- Relevance : Prodrugs are inactive compounds that convert to active forms within the body. Nucleotide prodrugs can enhance antiviral efficacy while minimizing side effects .
Isothiocyanate Synthesis
β-Lactam Formation via Cycloaddition
Phosphorylation Agent
Antimicrobial and Antioxidant Agents
Antitumor Studies
Nucleotide Anti-Viral Prodrugs
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(11-13-7-9-15(17)10-8-13)16(18)14-5-3-2-4-6-14/h2-11H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAPMMQGWDUET-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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